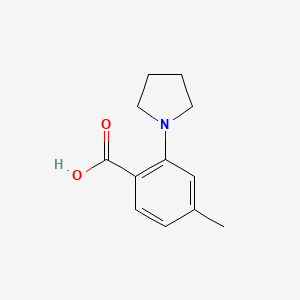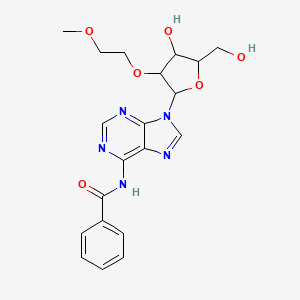
N6-Benzoyl-2'-O-Methoxyethyladdenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-2’-O-Methoxyethyladdenosine is a purine nucleoside analog with the molecular formula C20H23N5O6 and a molecular weight of 429.43 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
The synthesis of N6-Benzoyl-2’-O-Methoxyethyladdenosine involves several steps. The starting material, adenosine, undergoes benzoylation at the N6 position and methoxyethylation at the 2’-O position. The reaction conditions typically involve the use of benzoyl chloride and methoxyethyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N6-Benzoyl-2’-O-Methoxyethyladdenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol
Scientific Research Applications
N6-Benzoyl-2’-O-Methoxyethyladdenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-O-Methoxyethyladdenosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets the DNA polymerase enzyme, preventing the elongation of the DNA strand . Additionally, it may interfere with other cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
N6-Benzoyl-2’-O-Methoxyethyladdenosine is unique among purine nucleoside analogs due to its specific modifications at the N6 and 2’-O positions. Similar compounds include:
N6-Benzoyladenosine: Lacks the methoxyethyl group at the 2’-O position.
2’-O-Methoxyethyladenosine: Lacks the benzoyl group at the N6 position.
N6-Benzoyl-2’-O-Methyladenosine: Has a methyl group instead of a methoxyethyl group at the 2’-O position.
Properties
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJMCSVNNGZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)



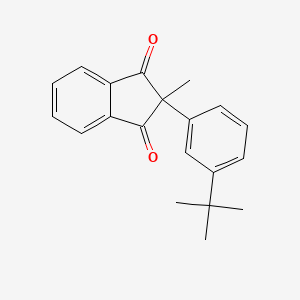

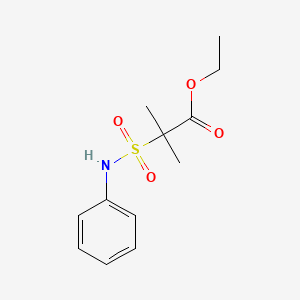
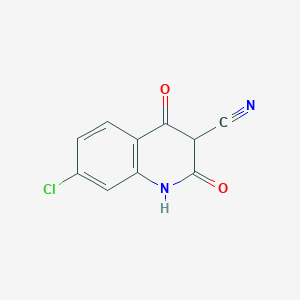
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)

![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
